2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride
Overview
Description
The compound “2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride” is a complex organic molecule . It is mentioned in the context of electrophilic halogenations of propargyl alcohols .
Synthesis Analysis
The compound was prepared by treating this compound with two equivalents of lithium diethylamide .Molecular Structure Analysis
The structure of the compound was characterized by single-crystal X-ray diffraction and 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The compound is involved in the reaction of propargyl acetates to α-fluoroenone, catalyzed by a gold(I) complex .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various spirocyclic systems. It has been used in three-component condensations involving 2,5-dialkylphenols, isobutyric aldehyde, and nitriles, leading to the formation of novel 2-azaspiro compounds (Rozhkova, Galata, Vshivkova, & Shklyaev, 2014).
- Another study synthesized 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones via a Ritter reaction process (Rozhkova et al., 2013).
Biological and Pharmacological Research
- Some derivatives of 2-azaspiro compounds have shown cytotoxic action against human cancer cells, suggesting potential applications in cancer therapy (Rice, Sheth, & Wheeler, 1973).
- Anticonvulsant properties have been explored in derivatives of 2-azaspiro[4.5]decane-1,3-dione, indicating potential use in neurological disorders (Kamiński, Obniska, & Dybała, 2008).
Structural Analysis and Characterization
- Studies have been conducted on the crystal and molecular structure of specific derivatives, contributing to a better understanding of their chemical properties and potential applications in various fields (Hudnall, Reinheimer, & Dorsey, 2021).
Miscellaneous Applications
- This compound and its derivatives have been utilized in the synthesis of novel isoxazolyl-2-azaspiro compounds, highlighting its versatility in creating diverse chemical structures (Eligeti, Saini, & Samala, 2013).
Properties
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N.2ClH/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23;;/h10-12,16-18H,7-9,13-15H2,1-6H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPATZPJSGULD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CC3(CCCCC3)CC2(C)C.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141464-90-5 | |
Record name | 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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